1-Chloro-3,3,4-trimethylpentane
Description
1-Chloro-3,3,4-trimethylpentane is a branched alkyl halide with the molecular formula C₈H₁₇Cl (molecular weight: ~148.68 g/mol, inferred from analogs). Its structure features a chlorine atom at position 1 of a pentane backbone, with methyl groups at positions 3 (two substituents) and 4 (one substituent). This branching pattern influences its physical and chemical properties, such as boiling point, solubility, and reactivity.
Properties
CAS No. |
90224-29-6 |
|---|---|
Molecular Formula |
C8H17Cl |
Molecular Weight |
148.67 g/mol |
IUPAC Name |
1-chloro-3,3,4-trimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-7(2)8(3,4)5-6-9/h7H,5-6H2,1-4H3 |
InChI Key |
FUWJJYUOCOKSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3,3,4-trimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 3,3,4-trimethylpentane. This reaction typically occurs under controlled conditions using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,3,4-trimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products:
Substitution: Formation of 3,3,4-trimethylpentanol.
Elimination: Formation of 3,3,4-trimethyl-1-pentene.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Scientific Research Applications
1-Chloro-3,3,4-trimethylpentane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-3,3,4-trimethylpentane involves its interactions with molecular targets through its chlorine atom. In substitution reactions, the chlorine atom is replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the compound loses a hydrogen and a chlorine atom, resulting in the formation of alkenes. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved.
Comparison with Similar Compounds
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Reactivity Class |
|---|---|---|---|---|---|
| 1-Chloro-3,3,4-trimethylpentane | C₈H₁₇Cl | ~148.68 (inferred) | ~120–140 (est.) | ~0.85–0.90 (est.) | Primary, hindered |
| 1-Chloro-2,4,4-trimethylpentane | C₈H₁₇Cl | 148.68 | Not reported | Not reported | Primary, hindered |
| 3-Chloropentane | C₅H₁₁Cl | 106.59 | 97.55 | 0.8854 | Secondary |
| 1-Chloro-3,3-dimethylbutane | C₆H₁₁Cl | ~120.62 | ~90–100 (est.) | ~0.87 (est.) | Primary, hindered |
| 1-Chloro-1-methylcyclopentane | C₆H₁₁Cl | 118.60 | Not reported | Not reported | Tertiary |
Key Findings and Implications
Branching Effects : Increased branching near the chlorine atom (e.g., this compound) reduces SN2 reactivity due to steric hindrance, favoring elimination or SN1 mechanisms in polar solvents .
Molecular Weight and Boiling Point : Longer chains and higher branching (e.g., pentane derivatives vs. butane) correlate with elevated boiling points due to increased van der Waals interactions .
Cyclic vs. Acyclic Structures: Cyclic analogs like 1-chloro-1-methylcyclopentane exhibit higher thermal stability but lower solubility in non-polar solvents compared to acyclic counterparts .
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